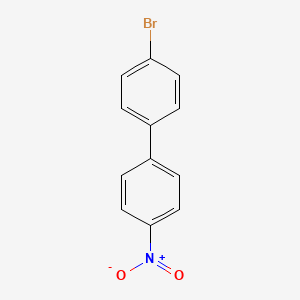

4-Bromo-4'-nitrobiphenyl

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYRWXNUGZFNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283606 | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6242-98-4 | |

| Record name | 4-Bromo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6242-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6242-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: Synthesis, Properties, and Applications

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in the landscape of organic synthesis, occupying a strategic position at the intersection of medicinal chemistry, materials science, and chemical biology. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile nitro group on a rigid biphenyl scaffold, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the burgeoning field of targeted protein degradation.

Identified by the CAS number 6242-98-4 , this compound serves as a cornerstone for researchers and drug development professionals aiming to leverage its distinct chemical reactivity to forge novel therapeutic agents and functional materials.[1] The strategic placement of the bromo and nitro functionalities allows for selective and sequential chemical transformations, offering a modular approach to molecular design.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its compatibility with various analytical techniques.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| CAS Number | 6242-98-4 | [1][2] |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |

| Molecular Weight | 278.10 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 173 °C | |

| Boiling Point | 386.9±17.0 °C (Predicted) | |

| Density | 1.521±0.06 g/cm³ (Predicted) | |

| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene | [2] |

| Synonyms | 4-Bromo-4'-nitro-1,1'-biphenyl | [2] |

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic methods. Below is a summary of its characteristic spectral data.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available through databases such as SpectraBase.[2] |

| ¹³C NMR | Spectra available through databases such as SpectraBase.[2] |

| Infrared (IR) | Spectra available, typically showing characteristic peaks for aromatic C-H, C=C, C-Br, and N-O stretching vibrations.[2] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. |

Synthesis of this compound: A Practical Approach

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1-Bromo-4-iodobenzene

-

4-Nitrophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-4-iodobenzene and 4-nitrophenylboronic acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Add the palladium catalyst and the base to the flask.

-

Solvent Addition: Introduce the degassed solvent system to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Key Chemical Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be manipulated to introduce further molecular complexity.

Transformations of the Bromo Group

The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[6] These include:

-

Suzuki-Miyaura Coupling: Further reaction with a different boronic acid to generate more complex, unsymmetrical biaryl structures.

-

Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amino group.[7] This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂/Pd-C). The resulting 4-bromo-4'-aminobiphenyl is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Applications in Drug Discovery and Materials Science

The structural attributes of this compound make it a valuable scaffold in several areas of chemical research, most notably in drug discovery and the development of functional materials.

A Cornerstone in PROTAC Development

One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9][10]

The biphenyl core of this compound often serves as a rigid linker component in PROTAC design.[8] The bromo and nitro functionalities provide orthogonal handles for attaching a ligand for the protein of interest and a ligand for the E3 ligase, respectively. This modularity allows for the systematic optimization of linker length and composition, which is critical for achieving potent and selective protein degradation.[9][11]

Intermediate in Pharmaceutical Synthesis

Beyond its role in PROTACs, this compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[3][7] The biphenyl motif is a common feature in many pharmaceutical agents, and the ability to functionalize both rings of this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.

Precursor for Functional Materials

The rigid, conjugated structure of the biphenyl system also makes this compound a precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The ability to introduce various functional groups through the bromo and nitro handles allows for the tuning of the material's electronic and photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for use by trained professionals in a laboratory setting.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12] | P261, P270, P280 |

| Skin Irritation | Causes skin irritation.[12] | P264, P302+P352 |

| Eye Irritation | Causes serious eye irritation.[12] | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation.[12] | P261, P304+P340 |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has firmly established itself as a versatile and indispensable building block in modern organic chemistry. Its unique combination of a rigid biphenyl scaffold and two orthogonally reactive functional groups provides chemists with a powerful platform for the synthesis of a diverse array of complex molecules. From its pivotal role in the design of next-generation therapeutics like PROTACs to its application in the development of advanced materials, the importance of this compound in both academic and industrial research is undeniable. As the demand for more sophisticated and targeted molecules continues to grow, the utility of this remarkable compound is set to expand even further.

References

- PubChem. This compound.

- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Wiley-VCH. (2007).

- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (URL not provided)

- PubChem. 4'-Bromo-2-nitrobiphenyl.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (Year not provided). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.

- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.

- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic

- Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

- PubChem. 4-Amino-4'-nitrobiphenyl.

- CP Lab Safety. This compound, min 98%, 5 grams. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Testa, A., Hughes, S. J., & Lucas, X. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1205-1217.

- Wikipedia. 4-Nitrobiphenyl. [Link]

- Medicilon. PROTAC Building Blocks. [Link]

- ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... [Link]

- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

- Ng, S. W., & Tiekink, E. R. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.

- NIST WebBook. 4'-Bromo-2'-nitroacetanilide. [Link]

- SpectraBase. 4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum. [Link]

- Jakkampudi, S., et al. (2016).

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]

- 12. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-4'-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Bromo-4'-nitrobiphenyl, a key intermediate in the development of novel pharmaceuticals and functional materials. As Senior Application Scientists, we present not just a methodology, but a strategic guide to making informed experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of this compound, an unsymmetrical biaryl, can be approached through several established cross-coupling methodologies. The two most prominent and reliable routes are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The choice between these pathways depends on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions.

Diagram 1: Synthetic Approaches to this compound

Caption: Step-wise workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylboronic acid (1.0 eq), 4-nitrobromobenzene (1.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Method B: Gomberg-Bachmann Reaction

This classic approach provides an alternative synthetic route, particularly when boronic acids are not readily available. [1] Diagram 3: Gomberg-Bachmann Reaction Workflow

Caption: Step-wise workflow for the Gomberg-Bachmann synthesis.

Experimental Protocol:

-

Diazotization: Dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.

-

Coupling: In a separate flask, vigorously stir a mixture of nitrobenzene (in excess) and an aqueous solution of sodium hydroxide.

-

Reaction: Slowly add the cold diazonium salt solution to the nitrobenzene/base mixture. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Separate the organic layer and wash it with dilute acid, water, and brine.

-

Isolation: Remove the excess nitrobenzene by steam distillation or under reduced pressure to obtain the crude this compound.

Purification: Achieving Analytical Purity

The crude product from either synthesis will likely contain unreacted starting materials and side products. A two-step purification process involving recrystallization and column chromatography is recommended to achieve high purity.

Recrystallization

Recrystallization is an effective technique for removing bulk impurities. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system is often effective. [2] Experimental Protocol:

-

Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point. The ideal solvent system will dissolve the compound when hot but not at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For the removal of closely related impurities, flash column chromatography is the method of choice. [3][4] Experimental Protocol:

-

Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis.

-

Elution: Apply the partially purified product to the top of the column and elute with the chosen mobile phase.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrNO₂ | [5] |

| Molecular Weight | 278.10 g/mol | [5] |

| Appearance | White to yellow crystalline solid | [6] |

| ¹H NMR (CDCl₃, ppm) | δ 8.10 (d, 2H), 7.69 (d, 2H) | 7 |

| ¹³C NMR (CDCl₃, ppm) | δ 147.5, 145.8, 132.5, 129.0, 128.0, 124.2 | 8 |

| IR (KBr, cm⁻¹) | ~1595 (C=C stretch), ~1515 & ~1345 (NO₂ stretch) | 9 |

| Mass Spec (m/z) | 277/279 (M⁺, Br isotope pattern) | 10 |

Note: The NMR and IR data are adapted from closely related structures (1-bromo-4-nitrobenzene and 4-nitrobiphenyl) and represent expected chemical shifts and vibrational frequencies.

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood. [11][12][13][14][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Fire Hazards: The compound itself is not highly flammable, but organic solvents used in the synthesis and purification are. Keep away from open flames and hot surfaces.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound. By understanding the underlying principles of the Suzuki-Miyaura and Gomberg-Bachmann reactions, and by employing rigorous purification and characterization techniques, researchers can confidently produce this valuable compound for their drug discovery and materials science applications.

References

- PubChem. This compound.

- CDN Isotopes.

- Fisher Scientific.

- Scribd. Exp 4 - Suzuki Coupling Reaction | PDF.

- Wikipedia. Gomberg–Bachmann reaction. [Link]

- PubChem. 4'-Bromo-2-nitrobiphenyl.

- Rutgers University. 4-Nitrobiphenyl.

- Thermo Fisher Scientific.

- Chem Service.

- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Bromoanisole.

- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

- BenchChem. strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis.

- Santai Technologies.

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

- University of Rochester.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- PubChem. 4-Amino-4'-nitrobiphenyl.

- Environmental Protection Agency. 4-Nitrobiphenyl. [Link]

- Organic Syntheses.

- SIELC Technologies. Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. [Link]

- International Journal of Pharmaceutical Development & Technology.

- ResearchG

- National Institute of Standards and Technology. 4-Bromophenyl ether. [Link]

- SpectraBase. 4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum. [Link]

- ResearchGate.

- Centers for Disease Control and Prevention. 4-Nitrobiphenyl. [Link]

- BenchChem.

- New Jersey Department of Health. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA.

- ResearchG

- CP Lab Safety. This compound, min 98%, 5 grams. [Link]

- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Sources

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. ijpdt.com [ijpdt.com]

- 5. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 7. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]

- 8. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

- 10. 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

4-Bromo-4'-nitrobiphenyl chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: A Core Scaffold for Modern Chemistry

Abstract

This compound is a pivotal intermediate compound in organic synthesis, possessing a unique combination of functional groups that render it highly valuable for researchers, scientists, and drug development professionals. Its rigid biphenyl backbone, substituted with an electron-withdrawing nitro group and a versatile bromo group, serves as a foundational building block for a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications in materials science and pharmaceutical development. Furthermore, it outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically identified by its IUPAC name and a variety of chemical descriptors.

IUPAC Name: 1-(4-bromophenyl)-4-nitrobenzene[][2]

Synonyms: 4-Bromo-4'-nitro-1,1'-biphenyl, 4-(4-Bromophenyl)nitrobenzene[2][3]

The structure consists of a biphenyl system where one phenyl ring is substituted with a bromine atom at the para-position (position 4) and the other phenyl ring is substituted with a nitro group at its para-position (position 4').

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6242-98-4 | [][2][4] |

| Molecular Formula | C₁₂H₈BrNO₂ | [][2][4] |

| Molecular Weight | 278.10 g/mol | [][2][4] |

| Appearance | White to off-white or light yellow solid/powder | [5][6] |

| Melting Point | 173 °C | [5] |

| Boiling Point | 386.9 ± 17.0 °C (Predicted) | [5] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | LNYRWXNUGZFNIE-UHFFFAOYSA-N | [][2] |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)[O-] | [][2] |

Synthesis and Mechanistic Insights

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier and widely adopted method.[7] This reaction's prominence stems from its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.

The synthesis of this compound typically involves coupling a bromophenyl derivative with a nitrophenyl derivative. A logical approach is the reaction between 4-bromophenylboronic acid and 1-bromo-4-nitrobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of substituted biphenyls, adapted from established methodologies for similar compounds.[8]

Materials:

-

4-bromophenylboronic acid

-

1-bromo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the reaction solvents: toluene, ethanol, and water.

-

Reagent Addition: Add 1-bromo-4-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (~1.1 eq), and sodium carbonate (~2.5-3.0 eq). The base is crucial for activating the boronic acid for transmetalation.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (~0.02-0.05 eq). The flask should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture to reflux and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Suzuki coupling workflow for biphenyl synthesis.

Spectroscopic and Analytical Characterization

Post-synthesis, the identity and purity of this compound must be rigorously confirmed. Standard analytical techniques are employed for this purpose. The PubChem database indicates the availability of various spectral data for this compound, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the substitution pattern on the biphenyl rings.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the functional groups, notably the strong symmetric and asymmetric stretches of the nitro group (NO₂) and the C-Br stretch.[2]

-

UV-Visible Spectroscopy: To analyze the electronic transitions within the conjugated π-system.[2]

Reactivity and Applications in Drug Development & Materials Science

The synthetic utility of this compound is derived from the distinct reactivity of its two functional groups. This dual functionality allows for sequential, selective modifications, making it a valuable scaffold.

-

The Bromo Group: The carbon-bromine bond serves as an excellent handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of additional aryl, alkyl, or amino groups, enabling the construction of more complex, multi-ring systems.[7] Such structures are often the core of advanced materials and drug molecules.[7]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that influences the electronic properties of the molecule.[3] Critically, it can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key precursor for the synthesis of amides, ureas, and other nitrogen-containing heterocycles prevalent in medicinal chemistry.

This versatility makes this compound a key intermediate in the synthesis of:

-

Pharmaceuticals and Agrochemicals: The biphenyl motif is a common feature in biologically active compounds.[3]

-

Protein Degrader Building Blocks: It is specifically listed as a building block for protein degraders, a cutting-edge area of drug discovery.[4]

-

Organic Electronic Materials: The extended π-conjugated system of biphenyl derivatives is fundamental to the development of organic semiconductors and materials used in OLEDs.[7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as a hazardous substance.

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]

-

Irritation: Causes skin irritation and serious eye irritation.[6][9] May cause respiratory irritation.[6][9]

Recommended Safety Precautions:

-

Engineering Controls: Use only under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[10] Prevent dust formation during handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic methods like the Suzuki coupling make it an indispensable intermediate. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel, high-value molecules.

References

- PubChem. This compound | C12H8BrNO2 | CID 233610. [Link]

- CP Lab Safety. This compound, min 98%, 5 grams. [Link]

- PubChem. 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647. [Link]

- ACS Publications.

- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- Wikipedia. 4-Nitrobiphenyl. [Link]

- NJ.gov. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. [Link]

- MDPI.

Sources

- 2. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6242-98-4: 4-Bromo-4′-nitro-1,1′-biphenyl | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 6242-98-4 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. 4'-Bromo-2-nitro-biphenyl synthesis - chemicalbook [chemicalbook.com]

- 9. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-Bromo-4'-nitrobiphenyl: Elucidating Structure Through NMR, IR, and MS

Introduction

4-Bromo-4'-nitrobiphenyl is a key organic intermediate, finding application in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Its rigid biphenyl core, functionalized with a bromine atom and a nitro group at opposite ends, imparts unique electronic and steric properties. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data, grounded in established scientific principles. For researchers and professionals in drug development, this guide will serve as a valuable resource for the characterization and quality control of this important synthetic building block.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Theoretical Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons possess a net nuclear spin, causing them to behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with (a lower energy state) or against (a higher energy state) the applied field. The energy difference between these two states corresponds to radiofrequency radiation. By applying a radiofrequency pulse, we can excite the nuclei from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and transformed into an NMR spectrum.

The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), reported in parts per million (ppm). Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield a nucleus, causing it to resonate at a lower frequency (upfield). Furthermore, the interaction of the spins of neighboring nuclei leads to signal splitting (spin-spin coupling), providing valuable information about the connectivity of atoms.

B. Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.

2. Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) signal to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: Experimental workflow for NMR analysis.

C. Spectroscopic Data and Interpretation

While a publicly available, high-resolution spectrum of this compound is not readily accessible, we can predict and interpret its NMR spectra based on the well-understood effects of its substituents and by comparison with closely related analogs like 4-bromobiphenyl and 4-nitrobiphenyl.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit two distinct sets of signals, each corresponding to one of the aromatic rings. Due to the para-substitution on both rings, the spectrum will show two pairs of doublets, characteristic of an AA'BB' spin system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.30 | Doublet | ~ 8.5 | 2H | Protons ortho to the -NO₂ group |

| ~ 7.80 | Doublet | ~ 8.5 | 2H | Protons meta to the -NO₂ group |

| ~ 7.65 | Doublet | ~ 8.5 | 2H | Protons ortho to the -Br group |

| ~ 7.50 | Doublet | ~ 8.5 | 2H | Protons meta to the -Br group |

Causality Behind Assignments:

-

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons on its adjacent aromatic ring. Consequently, the protons on the nitro-substituted ring are expected to resonate at a lower field (higher ppm) compared to those on the bromo-substituted ring.[1]

-

The protons ortho to the nitro group will be the most deshielded due to both the inductive and resonance effects of the nitro group.

-

The bromine atom is also an electron-withdrawing group, but its effect is less pronounced than that of the nitro group. Therefore, the protons on the bromo-substituted ring will appear at a relatively higher field (lower ppm).

-

The para-substitution pattern leads to a characteristic doublet of doublets or two distinct doublets for each ring, arising from the ortho-coupling between adjacent protons.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six signals for the aromatic carbons, as the para-substitution results in four chemically equivalent pairs of carbons and two quaternary carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Quaternary carbon attached to -NO₂ |

| ~ 145 | Quaternary carbon attached to the other ring |

| ~ 138 | Quaternary carbon attached to -Br |

| ~ 132 | Carbons ortho to -Br |

| ~ 129 | Carbons meta to -Br |

| ~ 124 | Carbons ortho to -NO₂ |

| ~ 122 | Carbons meta to -NO₂ |

| ~ 121 | Quaternary carbon attached to the other ring |

Causality Behind Assignments:

-

The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded and thus appear at the lowest field.

-

The carbon atom bonded to the bromine atom will also be deshielded, but to a lesser extent than the nitro-substituted carbon.

-

The quaternary carbons involved in the biphenyl linkage will also have distinct chemical shifts.

-

The remaining aromatic carbons will appear in the typical range for aromatic compounds, with their specific shifts influenced by the proximity and electronic nature of the substituents.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

A. Theoretical Principles of IR Spectroscopy

When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequency of this vibration is dependent on the mass of the atoms involved and the strength of the bond. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.

B. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[2]

1. Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]

-

The grinding should be thorough to ensure a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. Spectroscopic Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretching |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1345 | Strong | Symmetric NO₂ stretch |

| ~ 1000 | Strong | C-Br stretch |

| ~ 850 | Strong | C-N stretch |

| ~ 830 | Strong | Out-of-plane C-H bending (para-disubstitution) |

Causality Behind Assignments:

-

Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4][5]

-

Aromatic Rings: The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Bond: The C-Br stretching vibration is expected in the fingerprint region, typically around 1000 cm⁻¹.

-

Substitution Pattern: The strong out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of 1,4-disubstitution (para) on the aromatic rings.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

A. Theoretical Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI). This process removes an electron from the molecule to form a molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. The ions are then accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector records the abundance of each ion, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

B. Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to vaporize the sample into the ion source.

2. Ionization and Analysis:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their m/z ratio.

-

Detect the ions and generate the mass spectrum.

C. Spectroscopic Data and Interpretation

The mass spectrum of this compound will provide its molecular weight and clues about its structure from the fragmentation pattern.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₈BrNO₂ = 278.1 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 277 and 279.[6][7] This isotopic signature is a definitive indicator of the presence of a single bromine atom.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through the loss of the nitro group and the bromine atom.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Causality Behind Fragmentation:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), resulting in a fragment ion at m/z [M-46]⁺. For this compound, this would correspond to a peak at m/z 231/233.

-

Loss of Br: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br) and a fragment ion at m/z [M-79/81]⁺, which would appear at m/z 198.

-

Loss of O: Nitroaromatic compounds can also undergo rearrangement and lose an oxygen atom, giving a peak at m/z [M-16]⁺•.

-

Biphenyl Cation Radical: Subsequent fragmentation of the primary fragments can lead to the formation of the biphenyl cation radical at m/z 152.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. NMR spectroscopy elucidates the precise arrangement of the proton and carbon skeleton, confirming the para-substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the characteristic nitro and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways, including the distinctive isotopic pattern of the bromine atom. Together, these techniques offer a powerful and synergistic approach for the unambiguous identification and characterization of this important chemical intermediate, ensuring its quality and suitability for downstream applications in research and industry.

V. References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from UCLA Chemistry website.[4]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website.[1]

-

4-Bromobiphenyl(92-66-0) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[8]

-

Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from Wiley Online Library.[9]

-

4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem. (n.d.). Retrieved from PubChem website.[10]

-

This compound | C12H8BrNO2 | CID 233610 - PubChem. (n.d.). Retrieved from PubChem website.[11]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Retrieved from ACS Publications website.[12]

-

4-Nitrobiphenyl - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[13]

-

4-Nitrobiphenyl(92-93-3) MS spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[14]

-

4-Bromobiphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[15]

-

4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem. (n.d.). Retrieved from PubChem website.[16]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from Chemistry LibreTexts website.[6]

-

4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[17]

-

A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds - Benchchem. (n.d.). Retrieved from BenchChem website.[5]

-

4-Bromobiphenyl - SIELC Technologies. (2018, February 16). Retrieved from SIELC Technologies website.[18]

-

4-Bromobiphenyl 98 92-66-0 - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich website.

-

LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[19]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from Chemguide website.[7]

-

4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[20]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from Chemistry LibreTexts website.[21]

-

(a) FTIR spectra acquired in transmission mode on KBr pellets of... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[2]

-

4-Nitrobiphenyl(92-93-3) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[22]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from Chemguide website.[23]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved from Spectroscopy Online website.[24]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - ResearchGate. (n.d.). Retrieved from ResearchGate website.[25]

-

IR and NMR spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from Slideshare website.[26]

-

Fig. 3. (a-b) -a) FT-IR spectra obtained using KBr method collected in... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[27]

-

KBr Pellet Method - Shimadzu. (n.d.). Retrieved from Shimadzu website.[3]

-

This compound, min 98%, 5 grams - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety website.[28]

-

1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[29]

-

4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[30]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from a Wiley-VCH publication.[31]

-

FTIR spectra in KBr monitored in the region between 4000 cm-1 and 500... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[32]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Nitrobiphenyl(92-93-3) MS spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum [chemicalbook.com]

- 18. 4-Bromobiphenyl | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR [m.chemicalbook.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. IR and NMR spectroscopy | PPTX [slideshare.net]

- 27. researchgate.net [researchgate.net]

- 28. calpaclab.com [calpaclab.com]

- 29. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR [m.chemicalbook.com]

- 30. spectrabase.com [spectrabase.com]

- 31. Thieme E-Books & E-Journals [thieme-connect.de]

- 32. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Bromo-4'-nitrobiphenyl

An In-Depth Technical Guide to 4-Bromo-4'-nitrobiphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's primary applications in the development of novel materials and as a building block for complex pharmaceutical agents. Safety protocols and handling procedures are also discussed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a practical and in-depth understanding of this versatile chemical compound.

Introduction and Significance

This compound is a halogenated nitroaromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its structure, featuring two distinct and reactive functional groups—a bromine atom and a nitro group—at opposite ends of a biphenyl scaffold, makes it an exceptionally versatile intermediate. The bromine atom is an ideal leaving group for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

This unique bifunctionality allows for the stepwise and controlled construction of complex molecular architectures. Consequently, this compound is frequently utilized in the synthesis of liquid crystals, specialized polymers, and, significantly, pharmacologically active molecules. Its derivatives are explored for a range of therapeutic applications, leveraging the rigid biphenyl core to orient functional groups for optimal interaction with biological targets[1][2].

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is critical for its effective use in synthesis and for accurate characterization of its derivatives.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases[3][4][5][][7].

| Property | Value |

| Molecular Formula | C₁₂H₈BrNO₂[3][4][5][] |

| Molecular Weight | 278.10 g/mol [3][5][] |

| CAS Number | 6242-98-4[3][4] |

| Appearance | White to off-white or pale yellow solid[7] |

| Melting Point | 173 °C[7] |

| Boiling Point | 386.9 ± 17.0 °C (Predicted)[7] |

| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene[5][] |

| Purity | Typically ≥98%[3][8] |

Molecular Structure Visualization

The structure of this compound consists of two phenyl rings linked by a single bond, with substituents at the para positions.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The most reliable and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and functional group tolerance.

Synthesis Workflow: Suzuki-Miyaura Coupling

The workflow involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings[9].

Materials:

-

4-Bromophenylboronic acid

-

1-Bromo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene, Ethanol, and Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Catalysis: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 eq), to the mixture under a positive pressure of nitrogen.

-

Causality Insight: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the C-C bond. The base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.

-

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by recrystallization from hot ethanol to yield a pale yellow crystalline solid.

-

Self-Validation: The purity of the final product can be initially confirmed by a sharp melting point (173 °C) and a single spot on the TLC plate[7].

-

Spectroscopic Characterization

Final confirmation of the product's identity and purity requires spectroscopic analysis[5][10][11].

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show four distinct doublet signals in the aromatic region (approx. δ 7.5-8.3 ppm), corresponding to the eight aromatic protons. The two protons adjacent to the bromo-substituted ring and the two protons adjacent to the nitro-substituted ring will have characteristic chemical shifts and coupling constants (J ≈ 8.5 Hz).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the 12 unique carbon atoms of the biphenyl system. Key signals include the carbon attached to the bromine (C-Br, approx. δ 122 ppm), the carbon attached to the nitro group (C-NO₂, approx. δ 147 ppm), and the two carbons forming the biphenyl linkage[12].

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 277 and a peak at m/z 279 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

This compound is not an end product but a critical starting material.

-

Pharmaceutical Synthesis: The compound is a precursor for synthesizing molecules with potential therapeutic value. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build complex drug candidates. The biphenyl core acts as a rigid scaffold, which is a common feature in many biologically active compounds[1][2].

-

Materials Science: It serves as a monomer or intermediate in the creation of advanced polymers and organic electronic materials. The defined length and rigidity of the biphenyl unit can impart desirable thermal or liquid crystalline properties to polymers. Its derivatives are also investigated for use in organic light-emitting diodes (OLEDs)[2][13].

-

Building Block for PROTACs: As a bifunctional molecule, it aligns with the structural requirements for building blocks used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics[3].

Safety and Handling

Proper handling is essential due to the compound's potential hazards[8][14][15][16][17].

-

Hazard Identification: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation[8][15][16].

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves[17].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents[3][17].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment[14].

References

- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wiley-VCH. (2007). Supporting Information.

- Thermo Fisher Scientific. (2026). Safety Data Sheet - 1-Bromo-4-nitrobenzene.

- National Center for Biotechnology Information. (n.d.). 4'-Bromo-2-nitrobiphenyl. PubChem Compound Database.

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

- Rutgers University. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl.

- Slanina, T., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative.... ACS Publications.

- Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.

- University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of 4-Bromo-4'-nitrobenzophenone....

Sources

- 1. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 6242-98-4 [chemicalbook.com]

- 5. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 6242-98-4 [m.chemicalbook.com]

- 8. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 4'-Bromo-2-nitro-biphenyl synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

4-Bromo-4'-nitrobiphenyl: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in organic chemistry, prized for its unique electronic and structural properties. This guide provides an in-depth exploration of its applications, focusing on its role in palladium-catalyzed cross-coupling reactions, Ullmann coupling, and as a precursor for advanced materials and pharmacologically active compounds. We delve into the mechanistic rationale behind experimental designs, offer detailed, field-proven protocols, and present a forward-looking perspective on its synthetic potential. This document is intended to serve as a comprehensive technical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Compound Profile and Strategic Importance

This compound (CAS: 6242-98-4) is a disubstituted biphenyl featuring two distinct, electronically opposed functional groups at the para positions.[1][2] The electron-withdrawing nitro group (-NO₂) and the synthetically versatile bromo (-Br) group create a molecule with a polarized biphenyl core, making it an excellent substrate for a wide range of chemical transformations.[3][4] Its rigid, rod-like structure is a foundational element in the design of liquid crystals and conjugated polymers.[5][6]

The strategic placement of the bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3] The nitro group, while influencing the reactivity of the C-Br bond, can also be readily transformed into other functional groups, most notably an amine (-NH₂), which is a common feature in many active pharmaceutical ingredients (APIs).[7]

| Property | Value | Source |

| CAS Number | 6242-98-4 | [1][2] |

| Molecular Formula | C₁₂H₈BrNO₂ | [1][2][] |

| Molecular Weight | 278.10 g/mol | [1][2] |

| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene | [1] |

| Appearance | Pale yellow crystalline solid | N/A |

| Purity | Typically ≥98% | [2] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[9][10] For this compound, this reaction enables the synthesis of a vast library of functionalized, non-symmetrical nitrobiphenyls, which are precursors to liquid crystals and other advanced materials.[4]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[9][11] The use of phosphine ligands (e.g., PPh₃, XPhos) stabilizes the palladium center and facilitates the reaction.[12]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][10][13] The choice of a moderately strong inorganic base is crucial to prevent potential side reactions involving the electron-deficient nitro-aromatic ring.[14]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents, creating a biphasic system where the reaction proceeds efficiently.[10]

Experimental Protocol: Synthesis of 4-Phenyl-4'-nitrobiphenyl

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, enabling the introduction of vinyl groups onto the biphenyl core.[4][15][16] This is particularly useful for synthesizing conjugated systems for optoelectronic applications.[4]

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is used. Phosphine-free systems or those with bulky, electron-rich phosphine ligands are often employed to promote high activity.[16][17]

-

Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like sodium acetate is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[11][18]

-

Regioselectivity: The reaction typically exhibits high trans selectivity in the resulting alkene product.[16]

Experimental Protocol: Synthesis of 4-(4-Nitrobiphenyl-4-yl)acrylate

-

Reaction Setup: In a sealed tube, combine this compound (278 mg, 1.0 mmol), n-butyl acrylate (256 mg, 2.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (202 mg, 2.0 mmol).

-

Inert Atmosphere: Purge the tube with argon for 5 minutes.

-

Reaction: Seal the tube and heat to 100 °C for 16 hours.

-

Workup: Cool the reaction to room temperature and pour into water (30 mL). Extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a vital reaction for synthesizing aryl amines, a common motif in pharmaceuticals.[14][19] It couples this compound with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Ligand Selection: This reaction is highly sensitive to the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is the product-forming step.[20]

-

Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine or the palladium-amine complex.[19] However, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[14] For a substrate with a nitro group, a weaker base like cesium carbonate (Cs₂CO₃) is often a safer and more effective choice to avoid unwanted side reactions.[20][21]

Experimental Protocol: Synthesis of N-phenyl-(4'-nitro-[1,1'-biphenyl]-4-yl)amine

-

Reaction Setup: In an oven-dried vial, combine this compound (278 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), cesium carbonate (488 mg, 1.5 mmol), and a palladium precatalyst like XPhos Pd G3 (17 mg, 0.02 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap, and purge with argon.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Stir the mixture at 100-110 °C for 18-24 hours until TLC analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography on silica gel to obtain the desired aryl amine.

Ullmann Coupling: A Classic Route to Biaryls

The Ullmann reaction is a classic copper-catalyzed method for coupling two aryl halides to form a symmetrical biaryl.[22] While often requiring harsher conditions (high temperatures, stoichiometric copper) than palladium-catalyzed methods, modern variations have improved its scope.[22][23][24] It remains a relevant alternative, particularly for large-scale industrial syntheses where the cost of palladium can be prohibitive. The reaction typically involves heating the aryl halide with copper powder or a copper salt.[25]

Precursor for Advanced Functional Materials

The rigid biphenyl core of this compound makes it an excellent building block for materials with specific electronic and optical properties.[5]

-

Liquid Crystals: Biphenyl derivatives are widely used in liquid crystal displays (LCDs) due to their rod-like shape, which promotes the formation of liquid crystalline phases.[5][6] While this compound itself is not a liquid crystal, it is a key intermediate. The bromo group can be replaced via Suzuki coupling to introduce an alkyl chain, and the nitro group can be converted to a cyano (-CN) group, a common polar terminus in commercial liquid crystals like the 4-alkyl-4'-cyanobiphenyl (nCB) family.[6][26]

-